molecular formula C8H4F2N2O B1429419 2-(2,4-Difluorophenyl)-1,3,4-oxadiazole CAS No. 1171930-30-5

2-(2,4-Difluorophenyl)-1,3,4-oxadiazole

Cat. No.: B1429419
CAS No.: 1171930-30-5
M. Wt: 182.13 g/mol
InChI Key: MRHPBLVDSJLJND-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)-1,3,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the 2,4-difluorophenyl group attached to the oxadiazole ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2,4-difluorobenzohydrazide with carbon disulfide in the presence of a base, followed by oxidative cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluorine atoms or the oxadiazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Hydrazine or sodium borohydride in solvents like ethanol.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions include various substituted oxadiazoles, hydrazine derivatives, and fluorinated aromatic compounds.

Scientific Research Applications

2-(2,4-Difluorophenyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with DNA to exert antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenyl)-1,2,4-oxadiazole: Similar structure but with different positioning of the nitrogen atoms in the ring.

    2-(2,4-Difluorophenyl)-1,3,4-thiadiazole: Contains a sulfur atom instead of an oxygen atom in the ring.

    2-(2,4-Difluorophenyl)-1,3,4-triazole: Features an additional nitrogen atom in the ring.

Uniqueness

2-(2,4-Difluorophenyl)-1,3,4-oxadiazole is unique due to its specific arrangement of atoms, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions, such as in drug design and materials science .

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2N2O/c9-5-1-2-6(7(10)3-5)8-12-11-4-13-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHPBLVDSJLJND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2,4-Difluorophenyl)-1,3,4-oxadiazole
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2-(2,4-Difluorophenyl)-1,3,4-oxadiazole

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